molecular formula C9H12BNO3 B1344116 (3-(Acetamidomethyl)phenyl)boronic acid CAS No. 850568-42-2

(3-(Acetamidomethyl)phenyl)boronic acid

Cat. No. B1344116
M. Wt: 193.01 g/mol
InChI Key: IXRGNMIMGAJHEG-UHFFFAOYSA-N
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Description

“(3-(Acetamidomethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H12BNO3 . It has an average mass of 193.008 Da and a monoisotopic mass of 193.091019 Da . This compound is also known by other names such as “3-(Acetylaminomethyl)benzeneboronic acid” and "Boronic acid, B-[3-[(acetylamino)methyl]phenyl]-" .


Synthesis Analysis

The synthesis of borinic acids, including “(3-(Acetamidomethyl)phenyl)boronic acid”, often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of “(3-(Acetamidomethyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and an acetamidomethyl group . The boronic acid group consists of a boron atom bonded to an oxygen atom and two hydroxyl groups, while the acetamidomethyl group consists of an acetyl group (CH3CO-) attached to an amino group (NH2) and a methyl group (CH3) .


Chemical Reactions Analysis

Boronic acids, including “(3-(Acetamidomethyl)phenyl)boronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have the ability to form reversible covalent complexes with sugars, amines, and Lewis bases .


Physical And Chemical Properties Analysis

“(3-(Acetamidomethyl)phenyl)boronic acid” has a density of 1.2±0.1 g/cm3 . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 70 Å2, and it has a molar volume of 161.0±5.0 cm3 .

Scientific Research Applications

Specific Scientific Field

Biotechnology and Food Science

Summary of the Application

(3-(Acetamidomethyl)phenyl)boronic acid (3AAPBA) interacts with selected sugars, which can be studied by absorbance, steady-state, and time-resolved fluorescence measurements .

Methods of Application or Experimental Procedures

The study involved measuring the absorbance and fluorescence of 3AAPBA at pH 7. The interactions of 3AAPBA with selected sugars were studied by absorbance, steady-state, and time-resolved fluorescence measurements .

Results or Outcomes

At pH 7, 3AAPBA has an absorbance maximum at 270 nm with a molar absorbance coefficient of 516 M-1cm-1. It exhibits weak fluorescence with a maximum at 297 nm and a quantum yield of 0.062 ± 0.001. The fluorescence decay is monoexponential with a lifetime of 2.05 ± 0.01 ns .

Sensing Applications

Specific Scientific Field

Chemistry

Summary of the Application

Boronic acids, including (3-(Acetamidomethyl)phenyl)boronic acid, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Methods of Application or Experimental Procedures

The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Interactions with Diols

Specific Scientific Field

Chemistry

Summary of the Application

(3-(Acetamidomethyl)phenyl)boronic acid can interact with diols, which leads to their utility in various sensing applications .

Methods of Application or Experimental Procedures

The interactions of boronic acids with diols can be studied in homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Interactions with Strong Lewis Bases

Specific Scientific Field

Chemistry

Summary of the Application

(3-(Acetamidomethyl)phenyl)boronic acid can interact with strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Methods of Application or Experimental Procedures

The interactions of boronic acids with strong Lewis bases can be studied in homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes

The interaction of boronic acids with strong Lewis bases allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Biochemical Tools

Specific Scientific Field

Biochemistry

Summary of the Application

Boronic acids, including (3-(Acetamidomethyl)phenyl)boronic acid, are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Methods of Application or Experimental Procedures

The specific methods of application can vary depending on the specific biochemical process being targeted. This can include the use of boronic acids in biochemical assays, as enzyme inhibitors, or as part of cell delivery systems .

Results or Outcomes

The use of boronic acids as biochemical tools has demonstrated their crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .

Controlled Release of Insulin

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

(3-(Acetamidomethyl)phenyl)boronic acid can be used in polymers for the controlled release of insulin .

Methods of Application or Experimental Procedures

The boronic acid is incorporated into a polymer matrix, which can then be used to encapsulate insulin. The insulin is then released from the polymer in a controlled manner .

Results or Outcomes

The use of boronic acids in this way allows for the development of new therapeutic approaches for the treatment of diabetes, with the potential for improved patient outcomes .

Safety And Hazards

“(3-(Acetamidomethyl)phenyl)boronic acid” is considered hazardous . It has a GHS07 signal word “Warning” and hazard statements H315-H319-H335, indicating that it is harmful if swallowed . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and washing hands and face thoroughly after handling .

Future Directions

Borinic acids, including “(3-(Acetamidomethyl)phenyl)boronic acid”, are increasingly being used in diverse areas of research . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research may focus on expanding their applications in these areas and exploring new ones.

properties

IUPAC Name

[3-(acetamidomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRGNMIMGAJHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624587
Record name [3-(Acetamidomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Acetamidomethyl)phenyl)boronic acid

CAS RN

850568-42-2
Record name [3-(Acetamidomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (76 μL, 0.80 mmol) was added dropwise to a stirred solution of (3-aminomethylphenyl)boronic acid, hydrochloride (150 mg, 0.80 mmol) and DIEA (560 μL, 3.2 mmol) in CH2Cl2 (5 mL) at 0° C. After 1 h, the solution was concentrated in vacuo and purified by preparatory HPLC to give 36 mg (23%) of the title compound as a white solid. [M+H] calc'd for C9H12BNO3, 194; found, 194.
Quantity
76 μL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
560 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Kur, M Przybyt, E Miller - Biotechnology and Food Science, 2018 - yadda.icm.edu.pl
(3-(Acetamidomethyl) phenyl) boronic acid (3AAPBA) has at pH 7 absorbance maximum at 270 nm with molar absorbance coefficient 516 M-1cm-1. 3AAPBA exhibits weak …
Number of citations: 1 yadda.icm.edu.pl
K Kur, A Kowalska-Baron… - Biotechnology and Food …, 2018 - eczasopisma.p.lodz.pl
Theoretical investigations are carried out to examine the geometrical structure and parameters of electron transitions to the lowest excited states of two boronic acid derivatives: 3-…
Number of citations: 4 eczasopisma.p.lodz.pl
B Dehghani, MS Hosseini, M Salami-Kalajahi - Microchemical Journal, 2020 - Elsevier
Herein, a glucose-responsive polymer featuring boronic acid has been synthesized that operates under physiological conditions. Phenylboronic acid-containing polymer has been …
Number of citations: 17 www.sciencedirect.com
HA Khamees, BN Revanna, M Madegowda… - …, 2020 - Wiley Online Library
Abstract Structure, Hirshfeld surface, spectra and photophysical properties of boronic acid‐based carbohydrate sensor (5‐fluoro‐2‐methoxyphenyl) boronic acid (BA8) has been …

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